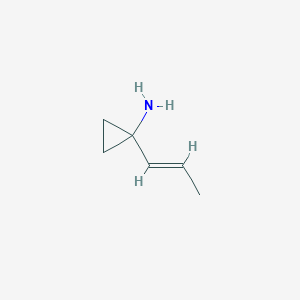
(E)-1-(Prop-1-enyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(Prop-1-enyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group and a prop-1-enyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Prop-1-enyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc or copper.
Introduction of the Prop-1-enyl Group: The prop-1-enyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-(Prop-1-enyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes, nitriles, or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the prop-1-enyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce saturated amines.
Wissenschaftliche Forschungsanwendungen
(E)-1-(Prop-1-enyl)cyclopropanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound may be used in the development of bioactive molecules and as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, materials, and polymers.
Wirkmechanismus
The mechanism of action of (E)-1-(Prop-1-enyl)cyclopropanamine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanamine: Lacks the prop-1-enyl group, making it less sterically hindered and potentially less reactive.
(Z)-1-(Prop-1-enyl)cyclopropanamine: The geometric isomer with different spatial arrangement, which can lead to different reactivity and biological activity.
Cyclopropylamine: Similar structure but without the prop-1-enyl group, leading to different chemical and biological properties.
Uniqueness: (E)-1-(Prop-1-enyl)cyclopropanamine is unique due to its specific geometric configuration and the presence of both the cyclopropane ring and the prop-1-enyl group
Eigenschaften
Molekularformel |
C6H11N |
|---|---|
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
1-[(E)-prop-1-enyl]cyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c1-2-3-6(7)4-5-6/h2-3H,4-5,7H2,1H3/b3-2+ |
InChI-Schlüssel |
XFACDXXSXXDYFB-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/C1(CC1)N |
Kanonische SMILES |
CC=CC1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


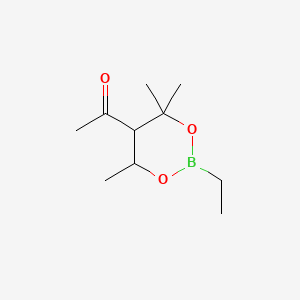

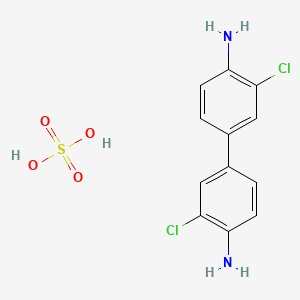
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)

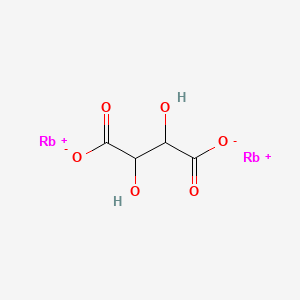
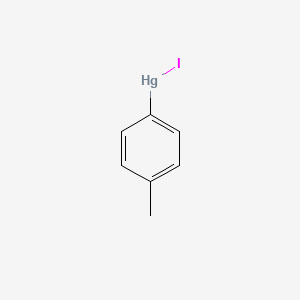
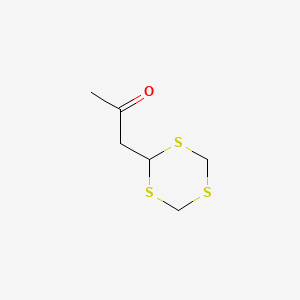

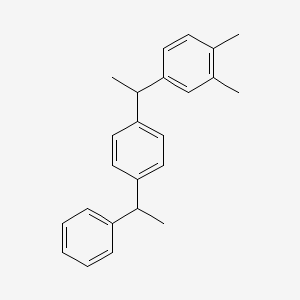
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
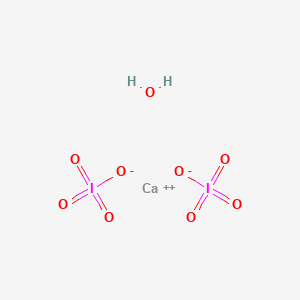
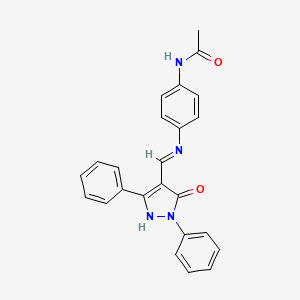
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
